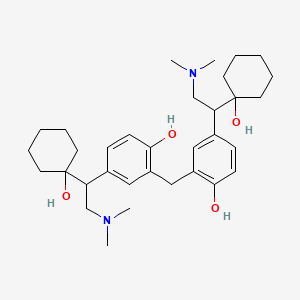
O-Desmethylvenlafaxin-Dimer
Übersicht
Beschreibung
O-Desmethyl Venlafaxine Dimer is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations . It is the major active metabolite of the previously marketed antidepressant venlafaxine (Effexor) .
Synthesis Analysis
Desvenlafaxine is chemically derived from 4-benzyloxyphenylacetic acid, by first converting to the acid chloride with oxalyl chloride and then condensing with dimethylamine to produce the corresponding N,N-dimethyl amide .
Molecular Structure Analysis
O-Desmethyl Venlafaxine Dimer is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group .
Chemical Reactions Analysis
The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .
Physical and Chemical Properties Analysis
O-Desmethyl Venlafaxine Dimer has a molecular formula of C33H50N2O4 . The molecular weight is 263.381 g·mol −1 .
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und Arzneimittelentwicklung
Die pharmakokinetische Modellierung von Venlafaxin und seinem aktiven Metaboliten, O-Desmethylvenlafaxin, ist unerlässlich, um die Auswirkungen von Morbidität und Begleitmedikation zu bewerten . Diese Forschung hilft, zu verstehen, wie das Medikament und sein Dimer im Körper verarbeitet werden, was die Dosierung und die Behandlungspläne für Patienten mit Depressionen und Angstzuständen beeinflusst.
Neurowissenschaftliche Forschung
In der Neurowissenschaft tragen Studien, die das O-Desmethylvenlafaxin-Dimer einbeziehen, zum Verständnis seiner Rolle bei der Behandlung psychiatrischer Erkrankungen bei. Die Auswirkungen der Verbindung auf die Serotonin- und Noradrenalin-Wiederaufnahmehemmung stehen im Mittelpunkt und liefern Einblicke in ihre therapeutischen Wirkungen bei Depressionen und Angststörungen .
Psychopharmakologie
Der Einfluss des Dimers auf die Psychopharmakologie ist bemerkenswert, insbesondere bei der Festlegung therapeutischer Referenzbereiche für die Behandlung von Depressionen. Metaanalysen und systematische Reviews wurden durchgeführt, um die Blutspiegel des Dimers mit der Wirksamkeit von Antidepressiva und Nebenwirkungen zu korrelieren, was für Präzisionsmedikation entscheidend ist .
Fortschritte in der Biochemie
Zu den Fortschritten in der Biochemie gehört die Entwicklung elektrochemischer Sensoren zum Nachweis von Venlafaxin und seinen Metaboliten, wie z. B. dem this compound, in Umweltproben. Diese Sensoren sind entscheidend für die Überwachung von pharmazeutischen Verunreinigungen und die Gewährleistung der Umweltsicherheit .
Beiträge der pharmazeutischen Chemie
In der pharmazeutischen Chemie zeigen sich die Beiträge des Dimers in der Erforschung seiner pharmakokinetischen Korrelate und der damit verbundenen Nebenwirkungen. Groß angelegte naturalistische Studien helfen, die Beziehung zwischen den Plasmakonzentrationen des Dimers und klinischen Reaktionen zu verstehen, was die therapeutische Arzneimittelüberwachung lenkt .
Wirkmechanismus
Target of Action
O-Desmethyl Venlafaxine, also known as Desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) . Its primary targets are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an increase in the extracellular concentrations of serotonin and norepinephrine and thus enhances neurotransmission .
Biochemical Pathways
Desvenlafaxine undergoes significant first-pass metabolism in the intestine and liver to one major active metabolite . The first-pass metabolism is modeled as a first-order conversion . The major difference between Desvenlafaxine and its parent drug, Venlafaxine, is the potential for drug interaction since Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The plasma concentrations of Desvenlafaxine and its active moiety were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of Desvenlafaxine .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to the increased neurotransmission of serotonin and norepinephrine in the central nervous system . This can lead to improved mood and reduced symptoms in individuals with major depressive disorder .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, the pharmacokinetic behavior of the drug can be affected by the patient’s health status and the presence of other medications .
Safety and Hazards
Zukünftige Richtungen
The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .
Biochemische Analyse
Biochemical Properties
O-Desmethyl Venlafaxine Dimer interacts with various enzymes and proteins in the body. It is known to inhibit both serotonin and noradrenaline reuptake . This interaction with serotonin and noradrenaline transporters in the brain is what gives O-Desmethyl Venlafaxine Dimer its potential antidepressant effects .
Cellular Effects
The effects of O-Desmethyl Venlafaxine Dimer on cells are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin and noradrenaline, it increases the availability of these neurotransmitters in the synaptic cleft . This can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
O-Desmethyl Venlafaxine Dimer exerts its effects at the molecular level primarily through its interactions with the serotonin and noradrenaline transporters . By binding to these transporters, it inhibits the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the parent drug Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine .
Dosage Effects in Animal Models
The effects of O-Desmethyl Venlafaxine Dimer at different dosages in animal models have not been extensively studied. Studies on Venlafaxine have shown that its effects can vary with dosage .
Metabolic Pathways
O-Desmethyl Venlafaxine Dimer is involved in the metabolic pathway of Venlafaxine. Venlafaxine is metabolized in the liver by the CYP2D6 enzyme system to form O-Desmethyl Venlafaxine .
Transport and Distribution
It is known that Venlafaxine and its metabolites are distributed throughout the body, with high concentrations found in the liver and kidney .
Subcellular Localization
Given its role as a neurotransmitter reuptake inhibitor, it is likely to be found in high concentrations in the synaptic cleft .
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYPDCBRZOERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657978 | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187545-62-5 | |
| Record name | 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



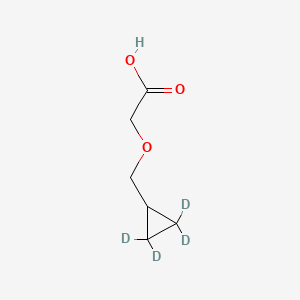
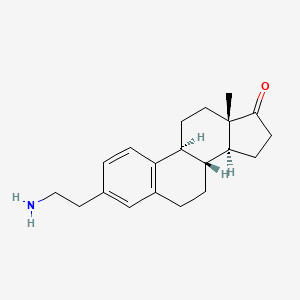
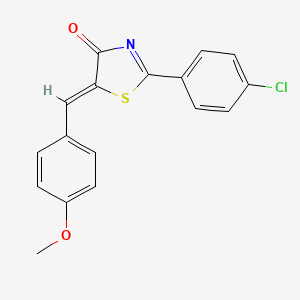
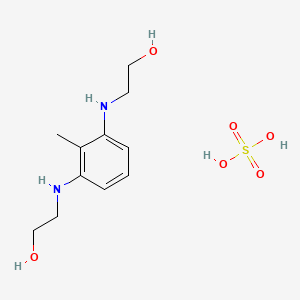
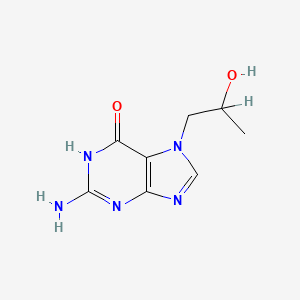
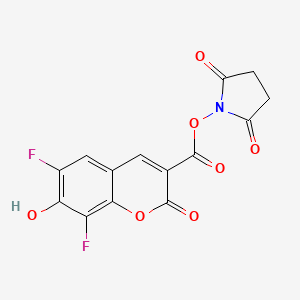



![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)
